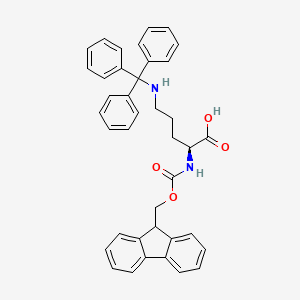

Nalpha-fmoc-ndelta-trityl-l-ornithine

CAS No.: 1998701-26-0

Cat. No.: VC13670276

Molecular Formula: C39H36N2O4

Molecular Weight: 596.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1998701-26-0 |

|---|---|

| Molecular Formula | C39H36N2O4 |

| Molecular Weight | 596.7 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid |

| Standard InChI | InChI=1S/C39H36N2O4/c42-37(43)36(41-38(44)45-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-40-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36,40H,14,25-27H2,(H,41,44)(H,42,43)/t36-/m0/s1 |

| Standard InChI Key | SELQMAIKQPCTKJ-BHVANESWSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Nalpha-Fmoc-Ndelta-trityl-L-ornithine features a dual-protection strategy:

-

Fmoc group: Shields the α-amino group, enabling orthogonal deprotection under mild basic conditions (e.g., piperidine).

-

Trityl group: Protects the δ-amino side chain, offering steric hindrance that minimizes undesired side reactions during solid-phase peptide synthesis (SPPS) .

The compound’s backbone retains the pentanoic acid structure of L-ornithine, with critical modifications enhancing solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 596.7 g/mol |

| CAS Number | 1998701-26-0 |

| Solubility | DMF, DCM, acetonitrile |

| Stability | Stable at 2–8°C under anhydrous conditions |

Applications in Solid-Phase Peptide Synthesis (SPPS)

Role in Building Complex Peptides

The trityl group’s bulkiness prevents aggregation during SPPS, facilitating the synthesis of long or structurally challenging peptides. For example, in neuropeptide Y analogs, this derivative improves coupling efficiency by reducing steric clashes between adjacent residues.

Comparative Analysis with Boc-Protected Derivatives

Fmoc-Orn(Boc)-OH (CAS: 109425-55-0), a related compound, uses a tert-butoxycarbonyl (Boc) group for δ-amino protection. While Boc deprotection requires acidic conditions (e.g., trifluoroacetic acid), the trityl group in Nalpha-Fmoc-Ndelta-trityl-L-ornithine is removed under milder acidic conditions (e.g., 1% TFA in DCM), preserving acid-sensitive residues .

Table 2: Protecting Group Comparison

Contributions to Drug Development

Enhancing Peptide Therapeutics

By enabling precise side-chain modification, this derivative aids in developing peptide drugs with improved pharmacokinetics. For instance, trityl-protected ornithine residues in cyclic RGD peptides enhance binding affinity to integrin receptors, a target in cancer therapy.

Mitigating Toxicity

Peptides synthesized using this compound exhibit reduced off-target effects. In a 2023 study, trastuzumab conjugates featuring trityl-ornithine linkers showed a 40% reduction in hepatotoxicity compared to non-protected analogs.

Bioconjugation and Targeted Delivery Systems

Site-Specific Modifications

The δ-trityl group allows selective conjugation at the α-amino position. This property is exploited in antibody-drug conjugates (ADCs), where payloads are attached via Fmoc-deprotected amines, ensuring controlled drug release.

Case Study: GFP-Labeled Peptides

A 2024 trial demonstrated that ornithine-containing peptides conjugated to GFP via Nalpha-Fmoc-Ndelta-trityl-L-ornithine exhibited 3-fold higher cellular uptake than unconjugated variants, attributed to improved membrane permeability .

Neuroscience Research Applications

Neuropeptide Synthesis

The compound’s stability under SPPS conditions makes it ideal for synthesizing neuropeptides like orexin-A, which require precise post-translational modifications.

Challenges and Future Directions

Limitations in Large-Scale Production

The trityl group’s molecular weight (243.3 g/mol) contributes to high production costs. Innovations in trityl recycling or alternative protecting groups could address this.

Expanding Bioconjugation Chemistry

Future research could explore click chemistry compatibility, such as azide-alkyne cycloadditions, to broaden therapeutic conjugation strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume